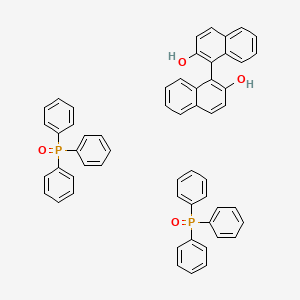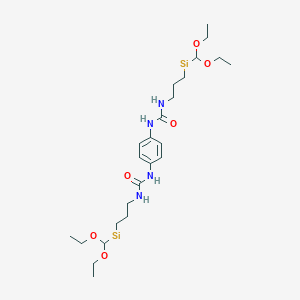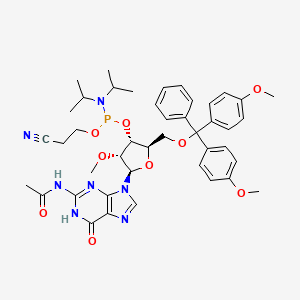![molecular formula C37H76O3 B12610586 (2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL CAS No. 918898-28-9](/img/structure/B12610586.png)
(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL is a complex organic compound characterized by its unique structure, which includes two long alkyl chains attached to a glycerol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL typically involves the reaction of glycerol with 14-methylhexadecanol under specific conditions. The process may include the use of catalysts to facilitate the reaction and ensure high yield and purity. The reaction conditions often involve controlled temperatures and pressures to optimize the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group is replaced by another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction could yield alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lipid behavior and interactions.
Biology: The compound’s structure makes it useful in the study of cell membranes and lipid bilayers.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism by which (2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL exerts its effects involves its interaction with lipid bilayers and cell membranes. The long alkyl chains allow it to integrate into lipid structures, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other glycerol derivatives with long alkyl chains, such as:
- (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- (2S)-2,3-Bis[(16-methyloctadecyl)oxy]propan-1-OL
Propiedades
Número CAS |
918898-28-9 |
|---|---|
Fórmula molecular |
C37H76O3 |
Peso molecular |
569.0 g/mol |
Nombre IUPAC |
(2S)-2,3-bis(14-methylhexadecoxy)propan-1-ol |
InChI |
InChI=1S/C37H76O3/c1-5-35(3)29-25-21-17-13-9-7-11-15-19-23-27-31-39-34-37(33-38)40-32-28-24-20-16-12-8-10-14-18-22-26-30-36(4)6-2/h35-38H,5-34H2,1-4H3/t35?,36?,37-/m0/s1 |
Clave InChI |
HPUZDVFOVIYIBC-FTKNPOSFSA-N |
SMILES isomérico |
CCC(C)CCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCC(C)CC |
SMILES canónico |
CCC(C)CCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


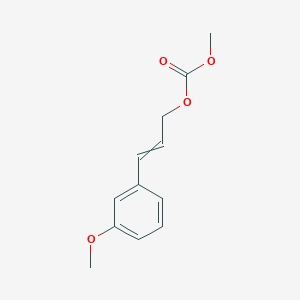




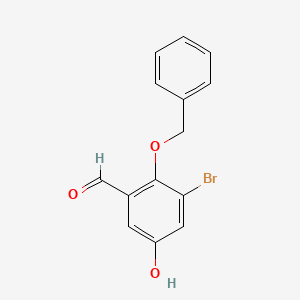

![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)
![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)

![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
